molecular formula C16H20N2O3S B6001995 3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B6001995
M. Wt: 320.4 g/mol
InChI Key: LXEKSQAJEBFQQD-UHFFFAOYSA-N
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Description

The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The morpholine ring is attached to a 2-oxoethyl group, which is then connected via a sulfur atom to a 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one moiety. This moiety is a type of benzazepine, a seven-membered cyclic compound containing a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several different functional groups and a cyclic structure. The morpholine ring and the benzazepine moiety would likely contribute to the rigidity of the molecule, while the sulfur atom could potentially act as a stereochemical center .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The morpholine ring is often resistant to metabolic breakdown, while the 2-oxoethyl group could potentially be susceptible to oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the morpholine ring could contribute to water solubility, while the benzazepine moiety could increase lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a morpholine ring act as inhibitors of enzymes or receptors .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its physical and chemical properties for potential use as a pharmaceutical or agrochemical .

Properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-15(18-7-9-21-10-8-18)11-22-14-6-5-12-3-1-2-4-13(12)17-16(14)20/h1-4,14H,5-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEKSQAJEBFQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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